Technical Guide: N-Ethyl-N-nitroso-1-propanamine-d4
Technical Guide: N-Ethyl-N-nitroso-1-propanamine-d4
This guide provides an in-depth technical analysis of N-Ethyl-N-nitroso-1-propanamine-d4 (NEPA-d4) , focusing on its critical application as an internal standard in the quantification of genotoxic nitrosamine impurities.
The Precision Anchor for Nitrosamine Impurity Analysis in Pharmaceuticals
Executive Summary
In the wake of the global "sartan" and "ranitidine" crises, regulatory bodies (FDA, EMA, ICH) have classified N-nitrosamines as a "Cohort of Concern" due to their potent mutagenic and carcinogenic properties. N-Ethyl-N-nitroso-1-propanamine (NEPA) is a specific target impurity often formed during the synthesis of drug substances containing secondary amines or contaminated solvents.
N-Ethyl-N-nitroso-1-propanamine-d4 is the stable isotopically labeled analog of NEPA. It serves as the definitive Internal Standard (IS) for LC-MS/MS quantification assays. By mirroring the physicochemical behavior of the target analyte while carrying a distinct mass signature, this deuterated standard corrects for matrix effects, extraction inefficiencies, and ionization variability—ensuring that drug safety data stands up to rigorous regulatory scrutiny.
Part 1: Chemical Identity & Structural Profile
Understanding the isotopic architecture of this standard is prerequisite for interpreting Mass Spectrometry (MS) fragmentation patterns.
| Property | Specification |
| Chemical Name | N-Ethyl-N-nitroso-1-propanamine-d4 |
| Synonyms | N-Nitrosoethylpropylamine-d4; NEPA-d4; Propylethylnitrosamine-d4 |
| CAS Number | 2733722-83-1 (Labeled); 16339-04-1 (Unlabeled Parent) |
| Molecular Formula | C₅H₈D₄N₂O |
| Molecular Weight | ~120.19 g/mol (vs. 116.16 g/mol for parent) |
| Isotopic Purity | Typically ≥ 99 atom % D |
| Label Position | Alpha-Carbon Deuteration: N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide. Note: Labeling at the alpha positions (adjacent to Nitrogen) is strategic to prevent metabolic-like degradation during analysis and ensure co-elution. |
Structural Visualization
The "d4" designation refers to the substitution of four hydrogen atoms with deuterium (²H). In the preferred commercial standard, these are located on the carbon atoms immediately adjacent to the amine nitrogen.
Figure 1: The deuterium labels are strategically placed on the alpha-carbons to ensure the isotope effect on retention time is minimized while providing a distinct mass shift (+4 Da).
Part 2: Regulatory Context & The "Cohort of Concern"
The detection of NEPA is not a routine quality check; it is a mandatory safety compliance measure for at-risk Active Pharmaceutical Ingredients (APIs).
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The Hazard: Nitrosamines are potent alkylating agents. They require metabolic activation (typically by CYP450 enzymes) to form diazonium ions, which react with DNA (guanine alkylation), leading to mutations.
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The Limit: The FDA and EMA have established Acceptable Intake (AI) limits.
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General Class Limit: 26.5 ng/day (based on the most potent nitrosamines like NDEA).
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Analytical Challenge: To verify a 26.5 ng/day limit in a drug dosed at 1000 mg/day, the method Limit of Quantitation (LOQ) must often be < 0.03 ppm (30 ppb) .
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Why NEPA-d4 is Non-Negotiable: At trace levels (ppb), "matrix effects" (ion suppression or enhancement from the drug substance) can skew results by ±50%. External calibration is insufficient. NEPA-d4, added at the beginning of sample preparation, experiences the exact same suppression as the native impurity. If the signal of NEPA-d4 is suppressed by 30%, the native NEPA signal is also suppressed by 30%. The ratio remains constant, yielding accurate quantification.
Part 3: Analytical Workflow (LC-MS/MS)
The industry standard for NEPA analysis is Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) using Atmospheric Pressure Chemical Ionization (APCI) .[1]
1. Experimental Protocol Overview
| Parameter | Recommended Condition | Causality / Rationale |
| Ionization Source | APCI (Positive Mode) | Nitrosamines are small, semi-volatile molecules. ESI often suffers from poor ionization for these structures; APCI provides robust [M+H]⁺ formation. |
| Column | C18 or Phenyl-Hexyl (e.g., 3.0 x 150 mm, 2.7 µm) | High carbon load is required to retain small, polar nitrosamines and separate them from the massive API peak. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in MeOH | Formic acid aids protonation ([M+H]⁺). Methanol is preferred over Acetonitrile for better solvation of nitrosamines in APCI. |
| Mass Shift | Δ = +4 Da | The d4 label moves the precursor ion from m/z 117 to 121, preventing crosstalk with the native analyte. |
2. Mass Spectrometry Transitions (MRM)[2][3]
To set up the method, you must monitor specific Multiple Reaction Monitoring (MRM) transitions.
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Parent (NEPA):
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Precursor: 117.1 [M+H]⁺
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Quantifier Product: 75.1 (Loss of propene, C₃H₆)
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Qualifier Product: 43.1 or 57.1 (Alkyl fragments)
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Internal Standard (NEPA-d4):
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Precursor: 121.1 [M+H]⁺
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Quantifier Product: 79.1 (Corresponds to the 75 fragment + 4 Deuteriums retained, or similar shift depending on fragmentation pathway).
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Note: Optimization is required per instrument. The loss of the alkyl chain often retains the N-N=O core.
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3. Workflow Visualization
Figure 2: The internal standard is added immediately to correct for all subsequent losses and variations.
Part 4: Handling, Stability, and Safety
NEPA-d4 is a research chemical and a suspected carcinogen. It must be handled with the same rigor as the toxic impurity it quantifies.
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Storage: -20°C (Freezer). Protect from light. Nitrosamines can degrade under UV light (photolytic cleavage of the N-N bond).
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Solvent Stability: Stable in Methanol or Acetonitrile for several weeks if kept dark and cold. Avoid aqueous solutions for long-term storage.
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Safety: Use a fume hood. Double-glove (Nitrile). Inactivate waste using strong oxidation (e.g., bleach/sulfuric acid) or high-temperature incineration protocols specific to nitrosamines.
Part 5: Formation Pathway (Root Cause Analysis)
Researchers must understand where NEPA comes from to prevent it. It forms via the Nitrosation of secondary amines.
Figure 3: NEPA forms when residual secondary amines (impurities in reagents) react with nitrosating agents under acidic conditions.
References
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US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]
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European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[4][Link]
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PubChem. (n.d.). N-Ethyl-N-nitroso-1-propanamine-d4 (Compound Summary). National Library of Medicine. [Link]
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Lhasa Limited. (2023). Nitrosamine Impurity Data: Carcinogenic Potency Categorization Approach (CPCA).[4][Link]
